1,4,7-Trimethyldiethylenetriamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166321. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

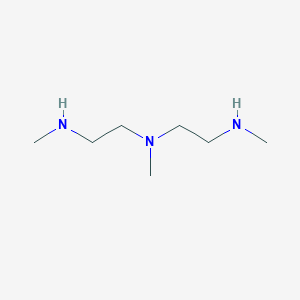

IUPAC Name |

N,N'-dimethyl-N'-[2-(methylamino)ethyl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H19N3/c1-8-4-6-10(3)7-5-9-2/h8-9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODZZIKZQNODXFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN(C)CCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059326 | |

| Record name | 1,4,7-Trimethyldiethylenetriamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1,4,7-Trimethyldiethylenetriamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19266 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

105-84-0 | |

| Record name | N1,N2-Dimethyl-N1-[2-(methylamino)ethyl]-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4,7-Trimethyldiethylenetriamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 105-84-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166321 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediamine, N1,N2-dimethyl-N1-[2-(methylamino)ethyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4,7-Trimethyldiethylenetriamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-dimethyl-N-[2-(methylamino)ethyl]ethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.035 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4,7-TRIMETHYLDIETHYLENETRIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AWI0Y8Y9OP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and purification of 1,4,7-Trimethyldiethylenetriamine

An In-depth Technical Guide to the Synthesis and Purification of 1,4,7-Trimethyldiethylenetriamine

Introduction

This compound (TMDET), with the chemical formula C₇H₁₉N₃, is a methyl-substituted derivative of diethylenetriamine (DETA).[1] It is a colorless to light yellow liquid primarily utilized as a chemical intermediate in organic synthesis and coordination chemistry.[1] The presence of three methyl groups on the diethylenetriamine backbone enhances steric hindrance and modifies its reactivity compared to the parent compound.[1] The nitrogen atoms in TMDET act as electron donors, enabling the formation of stable chelate complexes with various metal ions.[1] This guide provides a detailed overview of the synthesis and purification methodologies for this compound, targeting researchers and professionals in chemical and pharmaceutical development.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₉N₃ | [1][2] |

| Molecular Weight | 145.25 g/mol | [1][2] |

| CAS Number | 105-84-0 | [1][2][3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 0.9 ± 0.1 g/cm³ | [1] |

| Boiling Point | 190.3 ± 8.0 °C at 760 mmHg | [1] |

| Flash Point | 60.6 ± 13.1 °C | [1] |

| IUPAC Name | N,N'-dimethyl-N'-[2-(methylamino)ethyl]ethane-1,2-diamine | [3] |

Synthesis Methodologies

The synthesis of this compound can be approached through several synthetic routes. The most common methods involve the direct alkylation of diethylenetriamine or reductive amination processes.

Reductive Amination

Reductive amination is a versatile method for forming amines from carbonyl compounds.[4][5] This process involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine, which is then reduced to the corresponding amine.[4][6] For the synthesis of methylated amines, formaldehyde is a common C1 source.

A general workflow for the synthesis and purification process is outlined below.

Caption: General workflow for the synthesis and purification of this compound.

A plausible reaction pathway for synthesizing a related compound, N,N,N',N'',N''-pentamethyldiethylenetriamine, utilizes a two-stage reaction with formaldehyde in the presence of a supported palladium magnetic catalyst and hydrogen pressure.[7] This suggests a similar reductive amination approach could be adapted for producing the trimethylated analogue by carefully controlling the stoichiometry of the methylating agent.

The mechanism for reductive amination proceeds through two key stages: the formation of an imine followed by its reduction.

Caption: Simplified mechanism of reductive amination.

Experimental Protocol (Hypothetical, based on related procedures):

-

Catalyst Activation: A supported palladium catalyst is activated in a high-pressure reactor with deionized water under hydrogen pressure (e.g., 5 MPa) at an elevated temperature (e.g., 160°C) for several hours.[7]

-

Initial Reaction: Diethylenetriamine, a suitable solvent, and the activated catalyst are charged into the reactor.[7]

-

Methylation: Formaldehyde (as the methylating agent) is slowly added to the reactor at a controlled temperature and under hydrogen pressure. The stoichiometry is carefully controlled to favor trimethylation.

-

Reaction Monitoring: The reaction progress is monitored by techniques such as gas chromatography (GC) to determine the conversion of starting material and the formation of the desired product.

-

Catalyst Separation: Upon completion, the magnetic catalyst can be separated using an external magnetic field.[7]

-

Work-up: The reaction mixture is worked up, which may involve neutralization and extraction to isolate the crude product.

Alkylation of Diethylenetriamine

Direct alkylation of amines with alkyl halides is another approach, though it can be challenging to control the degree of alkylation, often leading to mixtures of products.[4] The use of protecting groups can circumvent this issue. For instance, a multi-step synthesis for a related cyclic compound involves the initial protection of the amine groups of diethylenetriamine with a sulfonylation agent (e.g., tosyl chloride) in an aqueous medium.[8] This is followed by cyclization and subsequent alkylation.[8] While the full process is for a different target molecule, the initial protection and final alkylation steps are relevant.

Experimental Protocol (Alkylation Step from a related synthesis): This protocol describes the methylation of a deprotected amine precursor using formaldehyde and formic acid (Eschweiler-Clarke reaction), a classic method for amine methylation.[8]

-

Reaction Setup: A flask is equipped with a stirrer and condenser and cooled to 0°C.[8]

-

Addition of Reagents: An aqueous solution of the amine precursor is prepared. To this, 37% formaldehyde and 88% formic acid are added sequentially while maintaining the low temperature.[8]

-

Heating: The mixture is then heated to an internal temperature of 90°C. The evolution of CO₂ is observed. The reaction is maintained at this temperature for approximately 14 hours.[8]

-

Work-up: The reaction is cooled to 0°C, and a 50% NaOH solution is added to raise the pH to 14.[8]

-

Extraction: An organic solvent like hexane is added, and the mixture is stirred. The product is then extracted into the organic phase.[8]

-

Isolation: The organic phase is separated, dried (e.g., over Na₂SO₄), and concentrated to yield the methylated product.[8]

Purification

The final purity of this compound is critical for its application. The primary method for purifying the crude product is vacuum distillation or rectification.

Experimental Protocol (Vacuum Rectification): A procedure for a related compound, pentamethyldiethylenetriamine, provides a template for the purification of the trimethylated analogue.

-

Setup: The crude reaction liquid is transferred to a distillation apparatus equipped with a rectifying column.

-

Distillation Conditions: The distillation is performed under vacuum. For a similar compound, conditions included a rectifying column with 10 theoretical plates, a reflux ratio of 5:1, and a pressure of 0.5 kPa (absolute pressure).[7]

-

Fraction Collection: Fractions are collected at specific column top temperatures. For pentamethyldiethylenetriamine, the desired fraction was obtained at a column top temperature of 80°C under the specified vacuum.[7]

-

Purity Analysis: The purity of the collected fractions is assessed using gas chromatography. Purity levels exceeding 99% can be achieved with this method.[7]

Characterization Data

The identity and purity of the synthesized this compound are confirmed through various analytical techniques.

| Analysis Type | Expected Observations |

| GC-MS | A major peak corresponding to the molecular weight of 145.25 g/mol . |

| ¹H NMR | Signals corresponding to the different methyl and methylene protons in the structure. |

| ¹³C NMR | Resonances for the unique carbon atoms in the molecule. |

| IR Spectroscopy | Characteristic peaks for C-H and C-N stretching and N-H bending (if secondary amines are present as impurities). |

References

- 1. This compound | 105-84-0 | Benchchem [benchchem.com]

- 2. This compound, 95% | Fisher Scientific [fishersci.ca]

- 3. This compound | C7H19N3 | CID 66930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. CN111499518A - Method for preparing pentamethyldiethylenetriamine - Google Patents [patents.google.com]

- 8. US5284944A - Improved synthesis of 1,4,7-triazacyclononane - Google Patents [patents.google.com]

Chemical structure and IUPAC name of 1,4,7-Trimethyldiethylenetriamine

An In-Depth Technical Guide to 1,4,7-Trimethyldiethylenetriamine

Introduction

This compound is a methyl-substituted derivative of diethylenetriamine (DETA). It is a colorless to light yellow liquid primarily utilized as a chemical intermediate in organic synthesis and coordination chemistry.[1] Its structure, featuring three methyl groups on the nitrogen atoms of the diethylenetriamine backbone, provides enhanced steric hindrance and modified reactivity compared to its parent compound, DETA.[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications relevant to researchers and professionals in drug development.

Chemical Structure and Nomenclature

The unique structure of this compound, with its three methyl-substituted nitrogen donors, allows for variable bite angles, making it an adaptive ligand in coordination chemistry.[1]

-

IUPAC Name : N,N'-dimethyl-N'-[2-(methylamino)ethyl]ethane-1,2-diamine[2][][4]

-

Common Synonyms : N,N',N''-Trimethyldiethylenetriamine[2], 1,4,7-Trimethyl-1,4,7-triazaheptane[2]

References

An In-depth Technical Guide to 1,4,7-Trimethyldiethylenetriamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4,7-Trimethyldiethylenetriamine (TMDET), a substituted amine with significant applications in coordination chemistry and potential utility in drug development. This document details the physicochemical properties, synthesis, and purification of TMDET, and explores its role as a chelating agent and a component in drug delivery systems. Detailed experimental protocols are provided for key methodologies, and logical workflows are visualized to facilitate understanding and application in a research setting.

Core Compound Information

Chemical Formula: C₇H₁₉N₃[1][2]

Molecular Weight: 145.25 g/mol [1][2]

Synonyms: N,N',N''-Trimethyldiethylenetriamine, methyl(2-{methyl[2-(methylamino)ethyl]amino}ethyl)amine[3]

CAS Number: 105-84-0

Physicochemical Properties

This compound is a colorless to light yellow liquid. The introduction of three methyl groups to the diethylenetriamine backbone increases steric hindrance and modifies its reactivity compared to the parent compound.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₉N₃ | [1][2] |

| Molecular Weight | 145.25 g/mol | [1][2] |

| Density | 0.9 ± 0.1 g/cm³ | [1] |

| Boiling Point | 190.3 ± 8.0 °C | [1] |

| Flash Point | 60.6 ± 13.1 °C | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

Table 1: Physicochemical properties of this compound.

Spectral Data

The structural identity of this compound can be confirmed using various spectroscopic techniques. A summary of available spectral data is provided in Table 2.

| Technique | Key Features |

| ¹H NMR | Resonances for methyl protons typically appear in the range of δ 2.1–2.3 ppm. |

| ¹³C NMR | Spectral data is available for this compound in chloroform-d. |

| Mass Spectrometry | GC-MS data is available for this compound. |

| IR Spectroscopy | Vapor phase IR spectral data is available. |

Table 2: Spectroscopic data for this compound.

Synthesis and Purification

The synthesis of this compound can be achieved through the methylation of diethylenetriamine (DETA). A common method for this transformation is the Eschweiler-Clarke reaction, which involves reductive amination using formaldehyde as the carbon source and formic acid as the reducing agent.[4][5]

Experimental Protocol: Synthesis via Eschweiler-Clarke Reaction

This protocol describes the N-methylation of a secondary amine using formaldehyde and a reducing agent.

Materials:

-

Secondary amine

-

Formaldehyde (37% solution)

-

Acetonitrile

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

In a 12 mL vial, combine the secondary amine (0.137 mmol, 1.0 eq), acetonitrile (250 µL), and formaldehyde solution (77.9 µL, 10.96 mmol, 8.0 eq).[4]

-

Seal the vial and place it in a preheated oil bath at the desired reaction temperature.

-

After 4 hours, cool the reaction mixture to room temperature.[4]

-

Dilute the mixture with 5 mL of dichloromethane.[4]

-

Dry the organic phase with anhydrous sodium sulfate.[4]

-

Evaporate the solvent under reduced pressure to obtain the crude product.[4]

-

Analyze the residue by NMR to confirm product formation.[4]

Caption: Synthesis workflow for N-methylation.

Experimental Protocol: Purification by Fractional Distillation

Due to the potential for side products in the synthesis, purification of the final product is crucial. Fractional distillation is an effective method for separating liquids with close boiling points.

Equipment:

-

Round bottom flask

-

Stir bar

-

Fractionating column (e.g., Vigreux)

-

Distillation head with thermometer

-

Condenser

-

Receiving flask

-

Heating mantle

Procedure:

-

Place the crude liquid mixture into a round bottom flask with a stir bar.

-

Assemble the fractional distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head.

-

Begin heating the flask gently with the heating mantle.

-

Observe the condensation ring slowly rising up the fractionating column. A slow ascent ensures good separation.

-

Collect the fraction that distills over at the boiling point of this compound (approximately 190 °C).

-

Monitor the temperature closely; a sharp increase in temperature indicates that a higher-boiling impurity is beginning to distill.

-

Change the receiving flask to collect different fractions if necessary.

Applications in Research and Development

Coordination Chemistry

This compound is a versatile tridentate ligand in coordination chemistry. The nitrogen atoms act as electron donors, forming stable chelate complexes with various metal ions.[1] This property is crucial for studying metal-ion interactions and catalysis.[1]

Experimental Protocol: Synthesis of a Copper(II) Complex

This protocol outlines the general procedure for the synthesis of a copper(II) complex with a multidentate amine ligand.

Materials:

-

This compound

-

Copper(II) salt (e.g., CuCl₂, CuSO₄)

-

Ethanol or other suitable solvent

Procedure:

-

Dissolve this compound (1 molar equivalent) in ethanol in a round bottom flask.

-

In a separate flask, dissolve the copper(II) salt (1 molar equivalent) in ethanol.

-

Slowly add the copper(II) salt solution to the ligand solution with constant stirring.

-

A color change or precipitation of the complex should be observed.

-

The reaction mixture may be stirred at room temperature or gently heated to ensure complete complexation.

-

Isolate the solid complex by filtration.

-

Wash the complex with cold ethanol to remove any unreacted starting materials.

-

Dry the complex under vacuum.

-

Characterize the complex using techniques such as IR spectroscopy, UV-Vis spectroscopy, and elemental analysis.

Caption: Workflow for the synthesis of a metal complex.

Potential in Drug Development

The chelating properties of this compound make it a candidate for applications in drug development, particularly in areas involving metal ion modulation and drug delivery.

Chelating Agent: The ability of TMDET to bind metal ions suggests its potential use in chelation therapy to mitigate the toxic effects of metal overload. The nitrogen atoms in the molecule form stable complexes with metal ions, which can then be excreted from the body.

Drug Delivery Systems: TMDET shows promise for use in drug delivery systems.[2] By forming stable complexes with therapeutic agents, it can enhance their solubility and bioavailability.[2] Research is ongoing to explore its use in targeted drug delivery and controlled-release formulations.[2]

Experimental Protocol: Evaluation of Metal Chelation by UV-Vis Titration

This protocol describes a method to study the formation and stoichiometry of a metal-ligand complex using UV-Vis spectroscopy.

Materials:

-

This compound solution of known concentration

-

Metal ion solution (e.g., Cu²⁺) of known concentration

-

Buffer solution to maintain constant pH

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a series of solutions containing a fixed concentration of the metal ion and varying concentrations of this compound.

-

Maintain a constant pH and ionic strength for all solutions using a buffer.

-

Record the UV-Vis spectrum for each solution over a relevant wavelength range.

-

Monitor the change in absorbance at a wavelength where the complex absorbs significantly, but the free ligand and metal ion do not.

-

Plot the absorbance versus the molar ratio of ligand to metal.

-

The inflection point in the titration curve indicates the stoichiometry of the complex.

-

The data can be further analyzed to determine the stability constant of the complex.

Caption: Workflow for chelation analysis by UV-Vis titration.

Safety and Handling

This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable compound with established applications in coordination chemistry and emerging potential in the field of drug development. Its synthesis is achievable through standard organic chemistry techniques, and its properties as a tridentate ligand and chelating agent are well-documented. The experimental protocols and workflows provided in this guide are intended to serve as a practical resource for researchers and scientists working with this versatile molecule. Further investigation into its biological activity and applications in drug delivery systems is warranted.

References

An In-Depth Technical Guide to the Spectroscopic Data of 1,4,7-Trimethyldiethylenetriamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4,7-Trimethyldiethylenetriamine (CAS No. 105-84-0), a versatile aliphatic amine used in various chemical syntheses and applications. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Introduction

This compound, with the molecular formula C₇H₁₉N₃ and a molecular weight of 145.25 g/mol , is a methylated derivative of diethylenetriamine.[1][2] Its structure, featuring methyl groups on the nitrogen atoms, influences its reactivity and coordination chemistry. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and the understanding of its chemical behavior.

Spectroscopic Data

The following sections summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR data have been reported.

¹H NMR Data

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Proton Type | Chemical Shift (δ) ppm | Notes |

| Methyl Protons (-NCH₃) | 2.1 - 2.3 | General range for methyl protons attached to nitrogen.[2] |

¹³C NMR Data

The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.

| Carbon Type | Chemical Shift (δ) ppm | Notes |

| N-CH₃ | 35 - 45 | General range for methyl carbons attached to nitrogen.[1] |

The ¹³C NMR spectrum available on SpectraBase was recorded in Chloroform-d (CDCl₃) with Tetramethylsilane (TMS) as the reference standard.[3]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |

| N-H Stretch | ~3300 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |

| N-H Bend | 1580 - 1650 | Medium |

| C-N Stretch | 1020 - 1250 | Medium-Weak |

A vapor phase IR spectrum for this compound is available and was recorded on a DIGILAB FTS-14 instrument.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) data is available.

| m/z | Relative Intensity | Assignment |

| 145.25 | Molecular Ion [M]⁺[2] | |

| 101 | High | Fragment |

| 58 | Highest | Base Peak/Fragment |

| 44 | High | Fragment |

The major fragmentation peaks have been identified from the NIST Mass Spectrometry Data Center library.[1]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters for the referenced data were not fully available.

NMR Spectroscopy

Sample Preparation:

-

Approximately 5-20 mg of the liquid this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

A small amount of a reference standard, such as Tetramethylsilane (TMS), is added.

-

The tube is capped and gently shaken to ensure a homogeneous solution.

Data Acquisition (¹H NMR):

-

A standard ¹H NMR spectrum is acquired on a spectrometer (e.g., 300-500 MHz).

-

Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width appropriate for proton signals.

Data Acquisition (¹³C NMR):

-

A ¹³C NMR spectrum is acquired, often with proton decoupling to simplify the spectrum.

-

A larger number of scans and a longer acquisition time are typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

A drop of the liquid this compound is placed between two salt plates (e.g., NaCl or KBr).

-

The plates are gently pressed together to form a thin film of the liquid.

Data Acquisition:

-

A background spectrum of the empty spectrometer is recorded.

-

The sample is placed in the spectrometer's sample holder.

-

The IR spectrum is recorded over the desired range (typically 4000-400 cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).

Data Acquisition:

-

Gas Chromatography:

-

An aliquot of the sample is injected into the GC.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar or mid-polar column).

-

The column temperature is programmed to ramp up to separate the components of the sample.

-

-

Mass Spectrometry:

-

The eluent from the GC column is directed into the ion source of the mass spectrometer.

-

Molecules are ionized, typically using Electron Ionization (EI).

-

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

This diagram outlines the key stages from sample preparation to data interpretation for the different spectroscopic techniques.

References

1,4,7-Trimethyldiethylenetriamine: A Technical Health and Safety Guide

For Research, Scientific, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the health and safety information for 1,4,7-Trimethyldiethylenetriamine (CAS No. 105-84-0) based on publicly available data. Specific quantitative toxicological data, such as LD50 and LC50 values, were not found in the public domain during the compilation of this guide. The information presented is aggregated from Safety Data Sheets (SDS) and chemical databases. All personnel handling this chemical should consult the original SDS provided by their supplier and adhere to all institutional and regulatory safety protocols.

Chemical Identification and Physicochemical Properties

This compound is an aliphatic amine used as a chemical intermediate and coordinating ligand in organic and coordination chemistry.[1] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 105-84-0 | [1][2] |

| Molecular Formula | C₇H₁₉N₃ | [1][2] |

| Molecular Weight | 145.25 g/mol | [1][2] |

| Appearance | Liquid | [1] |

| Boiling Point | 190.3 ± 8.0 °C at 760 mmHg | N/A |

| Density | 0.9 ± 0.1 g/cm³ | N/A |

| Flash Point | 60.6 ± 13.1 °C | N/A |

| Synonyms | N,N',N''-Trimethyldiethylenetriamine, N,N'-dimethyl-N'-[2-(methylamino)ethyl]ethane-1,2-diamine | [1] |

Hazard Identification and GHS Classification

Based on aggregated data from multiple suppliers, this compound is classified under the Globally Harmonized System (GHS) with the following hazards.[1]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

GHS Pictograms:

Signal Word: Warning [1]

Toxicological Summary

While specific quantitative toxicological data for this compound is not publicly available, the GHS classifications imply the following effects. For context, toxicological data for the related compound Diethylenetriamine (CAS: 111-40-0) are provided but should not be used as a direct substitute.

| Toxicity Endpoint | Species | Route | Value (for Diethylenetriamine) | Classification (for this compound) |

| Acute Oral Toxicity | Rat | Oral | LD50: 1080 mg/kg[3][4][5] | Harmful if swallowed [1] |

| Acute Dermal Toxicity | Rabbit | Dermal | LD50: 1090 mg/kg[3][4] | Causes skin irritation [1] |

| Acute Inhalation Toxicity | N/A | Inhalation | N/A | May cause respiratory irritation [1] |

| Eye Irritation | N/A | Ocular | N/A | Causes serious eye irritation [1] |

Experimental Protocols (OECD Guidelines)

The toxicological classifications are typically determined using standardized experimental protocols, such as those published by the Organisation for Economic Co-operation and Development (OECD). The following are summaries of the relevant guidelines for the hazards identified.

OECD Guideline 401: Acute Oral Toxicity (Now Deleted)

This guideline, now largely replaced by alternative methods (TG 420, 423, 425) to reduce animal usage, was a foundational method for assessing oral toxicity.[6][7][8][9]

-

Principle: The test substance is administered in a single dose by gavage to a group of fasted experimental animals (typically rodents).[7]

-

Methodology:

-

Animal Selection: Healthy, young adult rodents from a common strain are used. Animals are fasted prior to dosing.[7]

-

Dose Administration: The substance is administered using a stomach tube or cannula. Multiple dose levels are tested in different groups of animals (at least 5 rodents per group, typically of the same sex).[7]

-

Observation: Animals are observed for mortality, body weight changes, and clinical signs of toxicity for at least 14 days.[7]

-

Endpoint: The primary endpoint is the LD50, the statistically derived dose expected to cause death in 50% of the test animals.[7] A full necropsy of all animals is performed to identify any gross pathological changes.[7]

-

OECD Guideline 402: Acute Dermal Toxicity

This guideline assesses the health hazards likely to arise from a short-term dermal exposure to a substance.

-

Principle: The test substance is applied in a single dose to the shaved skin of an experimental animal (e.g., rat, rabbit) for a 24-hour period.[10]

-

Methodology:

-

Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the animal's trunk.

-

Application: The substance is applied to a small area of intact skin (approx. 10% of the body surface area) and held in contact with an occlusive or semi-occlusive dressing.

-

Observation: Animals are observed for mortality and signs of systemic toxicity over a 14-day period. Body weight is recorded weekly.

-

Endpoint: The LD50 (dermal) is determined. A necropsy of all animals is conducted at the end of the observation period.

-

OECD Guideline 404: Acute Dermal Irritation/Corrosion

This guideline is used to assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

-

Principle: A single dose of the test substance is applied to a small area of an animal's skin (typically an albino rabbit) for a fixed period.[11] The degree of irritation is then evaluated at specified intervals.

-

Methodology:

-

Application: 0.5 mL (for liquids) or 0.5 g (for solids) of the substance is applied to a small patch of shaved skin. The patch is covered with a gauze dressing.

-

Exposure: The exposure duration is typically 4 hours. After exposure, the residual test substance is removed.

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of the effects.[11]

-

Scoring: The reactions are scored on a numerical scale (0-4 for erythema, 0-4 for edema). The scores are used to classify the substance's irritation potential.

-

OECD Guideline 405: Acute Eye Irritation/Corrosion

This guideline assesses the potential of a substance to produce irritation or corrosion when applied to the eye.

-

Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an experimental animal (typically an albino rabbit).[12] The untreated eye serves as a control.

-

Methodology:

-

Application: A specified amount of the substance (e.g., 0.1 mL for liquids) is instilled into the lower eyelid. The eyelids are then held gently together for about one second.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[12] Observations may continue for up to 21 days.

-

Scoring: The cornea (opacity), iris, and conjunctiva (redness, chemosis/swelling) are scored according to a standardized system. The scores and the reversibility of the effects determine the classification.

-

Refinements: The use of topical anesthetics and systemic analgesics is recommended to minimize animal pain and distress.[12]

-

Handling, Storage, and First Aid

Safe Handling and Storage

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[4][6][7]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[6]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and other protective clothing as necessary to prevent skin contact.[6]

-

Respiratory Protection: If ventilation is inadequate or if aerosols/mists are generated, use a NIOSH-approved respirator.[6][7]

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] Keep away from incompatible materials such as strong oxidizing agents and acids.

First-Aid Measures

Immediate medical attention is required for all routes of exposure.

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a poison center or physician immediately.[4][6][7]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Call a physician immediately.[4][6][7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Call a physician or ophthalmologist immediately.[4][6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or physician immediately.[4][6][7]

Accidental Release and Fire-Fighting Measures

Accidental Release

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 5). Ensure adequate ventilation.

-

Containment: Stop the leak if it can be done without risk. Prevent the substance from entering drains, sewers, or waterways.

-

Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite, or universal absorbent) and place it in a suitable, labeled container for disposal.[4]

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Specific Hazards: The substance is combustible. Vapors may form explosive mixtures with air upon intense heating.[6] Hazardous combustion products may include oxides of carbon and nitrogen.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Visualized Workflows

First-Aid Decision Pathway for Exposure

Caption: First-aid workflow following exposure to this compound.

Spill Response Logical Flow

References

- 1. This compound | C7H19N3 | CID 66930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 95% | Fisher Scientific [fishersci.ca]

- 3. hmdb.ca [hmdb.ca]

- 4. carlroth.com [carlroth.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. CON4EI: Slug Mucosal Irritation (SMI) test method for hazard identification and labelling of serious eye damaging and eye irritating chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Requirements for Alternative In Vitro and In Silico Skin Models of Irritant and Allergic Contact Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Development of the EpiOcular(TM) eye irritation test for hazard identification and labelling of eye irritating chemicals in response to the requirements of the EU cosmetics directive and REACH legislation - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide for 1,4,7-Trimethyldiethylenetriamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial suppliers for 1,4,7-Trimethyldiethylenetriamine (CAS No. 105-84-0), a key chemical intermediate and ligand in coordination chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on supplier specifications, experimental protocols for its application, and visualizations of key processes.

Introduction to this compound

This compound, also known as N,N',N''-Trimethyldiethylenetriamine, is a methylated derivative of diethylenetriamine.[1] Its chemical structure features three methyl groups attached to the nitrogen atoms of the diethylenetriamine backbone. This modification enhances steric hindrance and alters its reactivity compared to the parent compound, making it a valuable tridentate ligand in the formation of stable metal complexes.[1][2] It is primarily utilized in organic synthesis and coordination chemistry.[1][2] Emerging research also explores its potential in drug delivery systems, where it may enhance the solubility and bioavailability of therapeutic agents by forming stable complexes.[1]

Commercial Suppliers

The following table summarizes key quantitative data from various commercial suppliers of this compound, facilitating easy comparison for procurement.

| Supplier | Location | Purity | Available Quantities | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Benchchem | Ontario, CA, USA | Research Grade | Inquire | 105-84-0 | C₇H₁₉N₃ | 145.25[2] |

| Chemsrc | China | 95.0%, 97.0%, 98.0% | 1g, 5g, 10g, 25g, 100g, 1kg | 105-84-0 | C₇H₁₉N₃ | 145.246 |

| Thermo Fisher Scientific (Alfa Aesar) | Global | 95% | 250mg, 1g | 105-84-0 | C₇H₁₉N₃ | 145.25[3][4] |

| CymitQuimica | Barcelona, Spain | 95% | Inquire | 105-84-0 | C₇H₁₉N₃ | 145.25[3] |

| BOC Sciences | Shirley, NY, USA | Inquire | Inquire | 105-84-0 | C₇H₁₉N₃ | 145.25[] |

| Tokyo Chemical Industry (TCI) | Global | >95.0% (GC) | 5mL | 105-84-0 | C₇H₁₉N₃ | 145.25 |

| Sigma-Aldrich | Global | Analytical Standard | Inquire | 105-84-0 | C₇H₁₉N₃ | 145.25[1] |

Experimental Protocols

As a tridentate ligand, this compound is frequently used in the synthesis of metal complexes. The following is a detailed methodology for a key experiment: the synthesis of a copper(II) complex.

Synthesis of a Copper(II)-1,4,7-Trimethyldiethylenetriamine Complex

This protocol describes a general procedure for the synthesis of a copper(II) complex using this compound as the ligand. This method can be adapted for other transition metals.

Materials:

-

This compound (purity >95%)

-

Copper(II) chloride (CuCl₂) or other suitable copper(II) salt

-

Ethanol (anhydrous)

-

Diethyl ether

-

Schlenk flask or round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas supply (e.g., nitrogen or argon)

-

Standard laboratory glassware

Procedure:

-

Preparation of Ligand Solution: In a Schlenk flask under an inert atmosphere, dissolve 1.0 mmol of this compound in 20 mL of anhydrous ethanol. Stir the solution at room temperature until the ligand is completely dissolved.

-

Preparation of Metal Salt Solution: In a separate flask, dissolve 1.0 mmol of copper(II) chloride in 20 mL of anhydrous ethanol. Gentle heating may be required to facilitate dissolution.

-

Reaction: Slowly add the copper(II) chloride solution dropwise to the stirring solution of this compound at room temperature. A color change should be observed upon addition, indicating complex formation.

-

Reflux: Once the addition is complete, attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C for ethanol). Maintain the reflux for 2-4 hours to ensure the reaction goes to completion.

-

Isolation of the Product: After the reflux period, allow the reaction mixture to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Precipitation: Add diethyl ether to the concentrated solution until a precipitate forms. The product, the copper(II)-1,4,7-Trimethyldiethylenetriamine complex, should be less soluble in this mixed solvent system.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate with a small amount of cold diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the isolated complex under vacuum to remove any residual solvent.

-

Characterization: The final product can be characterized by various analytical techniques, such as Fourier-Transform Infrared (FTIR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and X-ray crystallography to confirm its structure and purity.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the use of this compound.

Caption: Workflow for the synthesis of a metal complex with this compound.

Caption: Logical relationship of this compound in forming metal complexes and its applications.

References

An In-depth Technical Guide to the Coordination Chemistry of 1,4,7-Trimethyldiethylenetriamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4,7-Trimethyldiethylenetriamine (Me3-DETA) is a versatile tridentate amine ligand that has garnered significant interest in the field of coordination chemistry. Its unique structural features, including three methyl-substituted nitrogen donors, allow for the formation of stable chelate complexes with a wide array of metal ions. This technical guide provides a comprehensive overview of the synthesis, structural characteristics, and coordination behavior of Me3-DETA complexes. It details experimental protocols for their preparation and characterization, presents quantitative data in structured tables, and visualizes key concepts using logical diagrams. The potential applications of these complexes in catalysis, drug development, and materials science are also explored, offering valuable insights for researchers and professionals in related fields.

Introduction to this compound (Me3-DETA)

This compound, also known as N,N',N''-Trimethyldiethylenetriamine, is a methyl-substituted derivative of diethylenetriamine (DETA).[1] As a ligand, it is a flexible, tripodal, neutral tridentate chelator, coordinating to metal centers through its three nitrogen atoms. The presence of methyl groups on the nitrogen atoms enhances steric hindrance and alters the electronic properties and reactivity compared to the parent DETA ligand.[1] This modification influences the stability, structure, and catalytic activity of the resulting metal complexes, making Me3-DETA a subject of interest for various chemical applications.

The fundamental structure of Me3-DETA allows it to form two five-membered chelate rings upon coordination with a metal ion, contributing to the thermodynamic stability of the resulting complex via the chelate effect. This inherent stability is crucial for its application in areas such as catalysis and as a chelating agent in biological systems.[1]

Physicochemical Properties of Me3-DETA

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental for its handling, reaction setup, and purification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₉N₃ | [1][2][] |

| Molecular Weight | 145.25 g/mol | [1][2][] |

| IUPAC Name | N,N'-dimethyl-N'-[2-(methylamino)ethyl]ethane-1,2-diamine | [2] |

| CAS Number | 105-84-0 | [2] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Density | 0.859 - 0.9 ± 0.1 g/cm³ | [1][] |

| Boiling Point | 190.3 ± 8.0 °C at 760 mmHg | [1][] |

| Flash Point | 60.6 ± 13.1 °C | [1] |

| SMILES | CNCCN(C)CCNC | [2][] |

| InChIKey | ODZZIKZQNODXFS-UHFFFAOYSA-N | [2][] |

Coordination Chemistry and Structural Analysis

As a tridentate ligand, Me3-DETA coordinates with metal ions to form complexes with varying geometries and coordination numbers, largely dependent on the nature of the metal ion, its oxidation state, and the presence of other ancillary ligands.

General Coordination Behavior

The three nitrogen atoms of Me3-DETA act as electron donors, forming coordinate covalent bonds with a central metal ion.[1] This coordination typically results in a facial (fac) or meridional (mer) arrangement of the nitrogen atoms around the metal center. The facial arrangement is often preferred, leading to a more compact and stable structure. The flexibility of the ethylene bridges allows the ligand to adapt to the preferred coordination geometry of different metal ions, with N-M-N "bite angles" ranging from 85-112°.[1]

Figure 1: General coordination of Me3-DETA to a central metal ion.

Complexes with Various Metal Ions

Me3-DETA forms stable complexes with a wide range of metal ions. The specific characteristics of these complexes are dictated by the electronic configuration and size of the metal.

Table 2: Examples of Metal Complexes with this compound

| Metal Ion | Typical Complex Type | Application Area | Reference(s) |

| Cu²⁺ | Octahedral complexes | Catalytic oxidation studies | [1] |

| Fe³⁺ | Water-soluble chelates | Biomedical transport systems | [1] |

| Platinum (Pt) | Square planar or square pyramidal | Models for drug-DNA interactions | [4] |

| Lanthanides (Ln³⁺) | Mononuclear complexes (e.g., [LnCl₃(Me₃tacn)(THF)]) | Precursors in organometallic synthesis | [5] |

| Tantalum (Ta) | Cationic complexes (e.g., [TaCp*Me₃]⁺) | Catalysis | [6] |

The structural and spectroscopic characterization of platinum complexes with Me3-DETA has been particularly useful in modeling the interactions of platinum-based anticancer drugs with biological macromolecules.[4] Similarly, its complexes with lanthanides serve as important starting materials in synthetic chemistry.[5]

Experimental Protocols

The synthesis and characterization of Me3-DETA metal complexes follow established procedures in coordination chemistry.

General Synthesis of a Me3-DETA Metal Complex

A common method for synthesizing these complexes involves the direct reaction of the ligand with a metal salt in a suitable solvent.

Protocol:

-

Dissolution: Dissolve the chosen metal salt (e.g., CuCl₂, FeCl₃) in a suitable solvent, such as ethanol or methanol.

-

Ligand Addition: To the stirred solution of the metal salt, add a stoichiometric amount of this compound dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or under gentle reflux for a specified period (e.g., 2-24 hours) to ensure complete complexation. The formation of the complex is often indicated by a color change.

-

Isolation: Reduce the solvent volume under vacuum. The product may precipitate directly or can be crystallized by the addition of a less polar co-solvent (e.g., diethyl ether, hexane).

-

Purification: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum. Recrystallization from an appropriate solvent system can be performed for further purification.

Figure 2: General workflow for the synthesis and characterization of Me3-DETA complexes.

Characterization Techniques

A combination of spectroscopic and analytical methods is employed to confirm the identity and elucidate the structure of the synthesized complexes.

Table 3: Common Spectroscopic and Analytical Techniques for Characterization

| Technique | Purpose | Information Obtained |

| Nuclear Magnetic Resonance (NMR) | To determine the structure and purity of diamagnetic complexes in solution. | ¹H and ¹³C NMR provide information on the ligand environment and symmetry of the complex.[2][7] |

| Mass Spectrometry (MS) | To confirm the molecular weight of the complex. | Provides the mass-to-charge ratio (m/z) of the complex ion.[2] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the coordination of the ligand to the metal. | Shifts in the N-H and C-N stretching frequencies upon complexation. |

| UV-Visible (UV-Vis) Spectroscopy | To study the electronic transitions within the complex. | Provides information on the d-d transitions (for transition metals) and charge-transfer bands, confirming the coordination environment. |

| Single-Crystal X-ray Diffraction | To determine the precise solid-state structure. | Provides definitive information on bond lengths, bond angles, coordination geometry, and crystal packing.[6] |

| Elemental Analysis | To confirm the empirical formula of the complex. | Determines the percentage composition of C, H, and N. |

Applications in Research and Development

The unique properties of Me3-DETA complexes make them valuable in several areas of research and industrial application.

Catalysis

Metal complexes are central to homogeneous catalysis.[8] Me3-DETA complexes, particularly with transition metals like copper and iron, have been investigated for their catalytic activity in various organic transformations, including oxidation and hydrogenation reactions.[1][9] The ligand's ability to stabilize the metal center while allowing access for substrates is key to its catalytic potential.

Drug Development and Biomedical Applications

The strong chelating ability of Me3-DETA is relevant to drug development.[1]

-

Drug Delivery Systems: By forming stable complexes, Me3-DETA can enhance the solubility and bioavailability of therapeutic agents, potentially improving their efficacy.[1]

-

Chelation Therapy: Its ability to bind metal ions is being explored to understand and potentially influence metal ion transport and storage in biological systems.[1] This is analogous to the well-established use of ligands like EDTA in medicine.[10][11]

-

Models for Bioinorganic Systems: Platinum-Me3-DETA complexes serve as models to study the mechanisms of action of platinum-based anticancer drugs.[4]

Materials Science

Beyond catalysis and medicine, Me3-DETA has industrial uses, for instance, as a curing agent for epoxy resins, where it improves the mechanical strength and durability of the resulting polymer.[1]

Figure 3: Key application areas for this compound complexes.

Conclusion

This compound is a highly adaptable and effective tridentate ligand in coordination chemistry. Its ability to form stable complexes with a diverse range of metal ions has led to its application in catalysis, biomedical research, and materials science. The straightforward synthesis of its complexes, combined with the tunability of their properties based on the choice of metal ion, ensures that Me3-DETA will remain a valuable tool for chemists and drug development professionals. Further research into its coordination chemistry is poised to uncover new catalytic systems and innovative biomedical applications.

References

- 1. This compound | 105-84-0 | Benchchem [benchchem.com]

- 2. This compound | C7H19N3 | CID 66930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and spectroscopic and structural characterization of different configurations of the tridentate amine ligand N , N ′, N ′′-trimethyldiethylenetriamine coordinated to platinum | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. Stability constants of complexes - Wikipedia [en.wikipedia.org]

Early studies and discovery of 1,4,7-Trimethyldiethylenetriamine

An In-depth Technical Guide on the Early Studies and Discovery of 1,4,7-Trimethyldiethylenetriamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early scientific investigations into the polyamine compound this compound. The document details its initial synthesis, physicochemical properties, and the experimental protocols reported in seminal literature. This guide is intended to serve as a foundational resource for researchers in chemistry and drug development.

Introduction

This compound, a methylated derivative of diethylenetriamine, is a triamine that has found utility as a chemical intermediate and a ligand in coordination chemistry. Its structure, featuring methyl groups on each of the three nitrogen atoms, imparts distinct steric and electronic properties compared to its parent compound, diethylenetriamine. While modern applications of this compound are varied, its origins lie in early explorations of N-substituted polyamines.

An early, if not the first, detailed study of this compound was conducted by Ragnar Österberg and published in 1960 in Acta Chemica Scandinavica. This work was part of a broader investigation into the metal complexes of N-substituted ethylenediamines.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized in the table below. This includes data from early studies and more contemporary sources for completeness.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₉N₃ | |

| Molecular Weight | 145.25 g/mol | |

| Boiling Point | 190.3 ± 8.0 °C at 760 mmHg | |

| Density | 0.9 ± 0.1 g/cm³ | |

| Flash Point | 60.6 ± 13.1 °C | |

| ¹H NMR (Proton NMR) | Methyl protons resonate at δ 2.1–2.3 ppm | |

| CAS Number | 105-84-0 |

Early Synthesis and Experimental Protocols

The seminal work by Österberg in 1960 describes a synthetic route to this compound. The experimental protocol detailed below is based on this early report.

Synthesis of this compound (Österberg, 1960)

The synthesis of this compound was achieved through the methylation of diethylenetriamine. While the original paper provides context for its use in complexometric studies, the synthesis would have followed established methods of the time for N-methylation of amines, typically involving a methylating agent such as a methyl halide or dimethyl sulfate, or reductive amination using formaldehyde and a reducing agent.

General Reaction Scheme:

Methodological & Application

Application Notes and Protocols for Tertiary Amine Catalysts in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of tertiary amine catalysts, with a focus on their role in polyurethane foam synthesis. While the target compound is 1,4,7-Trimethyldiethylenetriamine (TMDET), a tertiary amine catalyst, the following protocols and data are based on widely-used, structurally related tertiary amine catalysts due to the availability of detailed experimental data. This information serves as a representative guide for researchers interested in the application of TMDET and similar catalysts in polymerization reactions.

Application Note 1: Catalysis of Polyurethane Foam Formation

Tertiary amine catalysts are crucial in the production of polyurethane (PU) foams, where they modulate the two primary chemical reactions: the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water). The balance between these reactions, controlled by the catalyst system, dictates the final properties of the foam, such as its density, cellular structure, and mechanical strength.[1][2][3]

This compound (TMDET) is a tertiary amine catalyst that can be employed to influence these reaction kinetics. The nitrogen atoms in the molecule act as Lewis bases, activating the hydroxyl groups of the polyol and the isocyanate groups, thereby accelerating the formation of urethane linkages.[4] By selecting an appropriate concentration of a tertiary amine catalyst, manufacturers can precisely control the curing time, viscosity of the reacting mixture, and the foam's cellular morphology.[1]

The choice of catalyst significantly impacts the foam's final characteristics. Catalysts that strongly promote the blowing reaction tend to produce lower-density foams, while those favoring the gelling reaction lead to denser, more rigid structures.[1] Often, a combination of amine catalysts or a co-catalyst (like an organotin compound) is used to achieve a desired balance for specific applications, from flexible foams for cushioning to rigid foams for insulation.[2][5]

Logical Workflow for Polyurethane Foam Synthesis

The following diagram illustrates the general workflow for preparing and analyzing polyurethane foam using a tertiary amine catalyst.

Quantitative Data: Effect of Catalyst System on Foaming Kinetics

The selection of the catalyst system has a dramatic effect on the reaction timeline. The following table summarizes the kinetic parameters for viscoelastic polyurethane foams prepared with different catalyst systems, as described in a study by M. Kucinska et al.[6] This data illustrates how different amine-based systems compare, providing a baseline for what might be expected when using other tertiary amine catalysts like TMDET.

| Catalyst System ID | Catalyst Composition | Start Time (s) | Rise Time (s) | Gel Time (s) |

| VAB 1 | Diethanolamine (DEA) + Addocat® 108 | 15 | 420 | 560 |

| VAB 2 | Diethanolamine (DEA) + Addocat® 105 | 17 | 255 | 300 |

| VAB 3 | DABCO® 33-LV + Dibutyltin dilaurate (DBTDL) | 2 | 60 | 90 |

| Data sourced from "Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of 'Visco'-Type Polyurethane Foam for Biomedical Applications".[6] |

Experimental Protocol: Preparation of Viscoelastic Polyurethane Foam

This protocol is adapted from the methodology described by M. Kucinska et al. and serves as a representative procedure for synthesizing polyurethane foam using a tertiary amine-based catalytic system.[6]

Materials:

-

Polyether Polyol (e.g., functionality ~3, hydroxyl number ~34 mg KOH/g)

-

Isocyanate (e.g., Toluene diisocyanate - TDI)

-

Deionized Water (Blowing Agent)

-

Silicone Surfactant

-

Tertiary Amine Catalyst System (e.g., one of the systems from the table above, or a developmental system using TMDET)

Procedure:

-

Preparation of the Polyol Premix (Component A):

-

In a suitable container, weigh the required amounts of the polyether polyol, silicone surfactant, and deionized water according to your formulation.

-

Add the specified amount of the tertiary amine catalyst system to the mixture.

-

Homogenize the mixture by stirring vigorously with a mechanical stirrer for approximately 60 seconds.

-

-

Foaming Reaction:

-

Weigh the corresponding amount of the isocyanate (Component B) based on the desired isocyanate index (e.g., 1.05).

-

Add Component B to Component A and immediately begin mixing with a high-speed mechanical stirrer (e.g., 2000 rpm) for 5-7 seconds.

-

Simultaneously, start a stopwatch to measure the kinetic parameters.

-

-

Data Collection:

-

Start Time: Record the time from the beginning of mixing until the mixture begins to visibly expand.

-

Rise Time: Record the time until the foam reaches its maximum height and stops expanding.

-

Gel Time: Periodically touch the rising foam with a glass rod. Record the time when the foam becomes tacky and forms strings.

-

-

Curing and Characterization:

-

Allow the foam to cure at ambient temperature for at least 24 hours.

-

After curing, the foam can be demolded and conditioned for further testing (e.g., density, mechanical properties) according to relevant standards.

-

Catalytic Mechanism of Tertiary Amines in Urethane Formation

The catalytic cycle for urethane formation promoted by a tertiary amine involves the activation of the alcohol (polyol) via hydrogen bonding. This increases the nucleophilicity of the oxygen atom, facilitating its attack on the electrophilic carbon of the isocyanate group.

References

- 1. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of ‘Visco’-Type Polyurethane Foam for Biomedical Applications [mdpi.com]

- 6. Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of ‘Visco’-Type Polyurethane Foam for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1,4,7-Trimethyldiethylenetriamine (TMDETA) as a Ligand for Transition Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,7-Trimethyldiethylenetriamine (TMDETA) is a versatile tridentate N-donor ligand that forms stable complexes with a variety of transition metals.[1] Its methylated nitrogen atoms provide increased steric hindrance and altered reactivity compared to its parent ligand, diethylenetriamine (DETA).[1] This unique structural feature makes TMDETA an attractive ligand for a range of applications, primarily in the fields of catalysis and biomedical imaging. These application notes provide an overview of the key uses of TMDETA-transition metal complexes and detailed protocols for their synthesis and application.

Key Applications

The primary applications of this compound transition metal complexes are:

-

Catalysis in Atom Transfer Radical Polymerization (ATRP): Copper complexes of TMDETA and its analogs are highly efficient catalysts for ATRP, a controlled/"living" radical polymerization technique used to synthesize well-defined polymers with controlled molecular weights and low polydispersities.[2][3]

-

Magnetic Resonance Imaging (MRI) Contrast Agents: Manganese(II) complexes with polyamine ligands are being investigated as potential alternatives to gadolinium-based MRI contrast agents due to their favorable magnetic properties and potentially lower toxicity.[4][5][6]

-

Catalytic Oxidation: Iron complexes of TMDETA and similar ligands can catalyze the oxidation of various organic substrates, such as the conversion of alkenes to ketones and alcohols.[7][8]

I. Application in Atom Transfer Radical Polymerization (ATRP)

A. Overview

Copper complexes of TMDETA and the structurally similar ligand N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) are among the most active catalysts for ATRP.[9] They facilitate the reversible activation and deactivation of dormant polymer chains, allowing for the controlled growth of polymer chains. This control enables the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index, Đ).

B. Experimental Protocols

1. Synthesis of the Cu(I)Br/TMDETA Catalyst Complex

This protocol describes the in situ preparation of the Cu(I)Br/TMDETA catalyst complex for ATRP.

-

Materials:

-

Copper(I) bromide (CuBr)

-

This compound (TMDETA)

-

Anhydrous, deoxygenated solvent (e.g., anisole, toluene, or the monomer itself)

-

Schlenk flask and standard Schlenk line equipment

-

Nitrogen or Argon gas for inert atmosphere

-

-

Procedure:

-

Add CuBr to a Schlenk flask.

-

Seal the flask with a rubber septum and deoxygenate by performing at least three vacuum-backfill cycles with an inert gas (Nitrogen or Argon).

-

Add the desired amount of deoxygenated solvent or monomer to the flask via a degassed syringe.

-

Add the desired amount of deoxygenated TMDETA via a degassed syringe. The molar ratio of CuBr to TMDETA is typically 1:1.

-

The solution will typically turn green or blue upon formation of the copper complex. The complex may not fully dissolve, forming a heterogeneous mixture, which is common in ATRP.

-

2. ATRP of Methyl Methacrylate (MMA) using CuBr/TMDETA

This protocol is adapted from procedures using the similar ligand PMDETA.[2][3]

-

Materials:

-

Methyl methacrylate (MMA), inhibitor removed

-

Ethyl α-bromoisobutyrate (EBiB) or other suitable initiator

-

In situ prepared CuBr/TMDETA catalyst solution

-

Anhydrous, deoxygenated solvent (e.g., anisole)

-

Schlenk flask and standard Schlenk line equipment

-

Nitrogen or Argon gas

-

-

Procedure:

-

Prepare the CuBr/TMDETA catalyst in situ as described above. A typical molar ratio of [Monomer]:[Initiator]:[CuBr]:[TMDETA] is 200:1:1:1.

-

Add the deoxygenated monomer (MMA) to the Schlenk flask containing the catalyst.

-

Add the deoxygenated initiator (EBiB) to the reaction mixture via a degassed syringe to start the polymerization.

-

Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C).

-

Monitor the reaction progress by taking samples at regular intervals and analyzing the monomer conversion by ¹H NMR or gas chromatography.

-

Once the desired conversion is reached, terminate the polymerization by opening the flask to air and diluting the mixture with a suitable solvent like tetrahydrofuran (THF).

-

Purify the polymer by passing the solution through a column of neutral alumina to remove the copper catalyst.

-

Precipitate the polymer in a non-solvent (e.g., methanol or hexane), filter, and dry under vacuum.

-

Characterize the polymer by size exclusion chromatography (SEC) to determine the number-average molecular weight (Mn) and polydispersity index (Đ).

-

C. Data Presentation

| Monomer | Initiator | Catalyst System | [M]:[I]:[Cu]:[L] | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |

| Methyl Methacrylate | EBiB | CuBr/PMDETA | 200:1:0.1:0.1 | 30 | 3.3 | 94 | - | 1.25-1.47 | [2][3] |

| Styrene | 1-PEBr | CuBr/PMDETA | 100:1:1:1 | 110 | 4 | ~80 | ~8,500 | < 1.5 | [10] |

| n-Butyl Acrylate | MBP | CuBr/Me6-TREN | 200:1:0.1:0.1 | 60 | 2 | ~90 | ~18,000 | < 1.2 | [5] |

M: Monomer, I: Initiator, Cu: Copper(I) salt, L: Ligand (PMDETA or Me6-TREN as analogs for TMDETA) EBiB: Ethyl α-bromoisobutyrate, 1-PEBr: 1-Phenylethyl bromide, MBP: Methyl 2-bromopropionate

D. Experimental Workflow

II. Application as MRI Contrast Agents

A. Overview

B. Experimental Protocols

1. Synthesis of a [Mn(TMDETA)Cl₂] Complex (Hypothetical)

This protocol is a general representation for the synthesis of a Mn(II) complex with a linear polyamine ligand.

-

Materials:

-

Manganese(II) chloride (MnCl₂)

-

This compound (TMDETA)

-

Anhydrous ethanol

-

Schlenk flask and standard Schlenk line equipment

-

Nitrogen or Argon gas for inert atmosphere

-

-

Procedure:

-

Dissolve MnCl₂ in anhydrous ethanol in a Schlenk flask under an inert atmosphere.

-

In a separate flask, dissolve an equimolar amount of TMDETA in anhydrous ethanol.

-

Slowly add the TMDETA solution to the stirring MnCl₂ solution at room temperature.

-

A precipitate may form upon addition. Stir the reaction mixture at room temperature for 2-4 hours.

-

Isolate the solid product by filtration under inert atmosphere, wash with a small amount of cold ethanol, and dry under vacuum.

-

Characterize the complex using techniques such as elemental analysis, FT-IR spectroscopy, and, if possible, single-crystal X-ray diffraction.

-

2. Measurement of T1 Relaxivity

This is a general protocol for measuring the longitudinal relaxivity (r1) of a paramagnetic complex.

-

Materials:

-

Synthesized Mn-TMDETA complex

-

Deionized water or buffer solution (e.g., HEPES, PBS)

-

MRI scanner or a relaxometer

-

Standard NMR tubes

-

-

Procedure:

-

Prepare a stock solution of the Mn-TMDETA complex of known concentration in the desired solvent (water or buffer).

-

Create a series of dilutions from the stock solution to obtain samples with varying concentrations of the complex (e.g., 0.1, 0.25, 0.5, 0.75, 1.0 mM).

-

Include a sample of the pure solvent as a control (0 mM concentration).

-

Transfer each sample to an NMR tube.

-

Measure the longitudinal relaxation time (T1) of the water protons for each sample using an inversion-recovery pulse sequence on an MRI scanner or a relaxometer at a specific magnetic field strength (e.g., 1.5 T or 3 T) and temperature (e.g., 25 °C or 37 °C).

-